

Spectroscopic Profile of 3-Cyano-5-Fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyano-5-Fluorophenylboronic Acid

Cat. No.: B151498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Cyano-5-Fluorophenylboronic Acid**. Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes data from structurally analogous molecules and established spectroscopic principles to present a reliable predictive profile. This document also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Cyano-5-Fluorophenylboronic Acid**. These predictions are based on the analysis of similar compounds, including 3-cyanophenylboronic acid, 3-fluorophenylboronic acid, and other substituted phenylboronic acids.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The predicted chemical shifts for **3-Cyano-5-Fluorophenylboronic Acid** are presented below.

Table 1: Predicted ^1H NMR Data

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
Aromatic-H	7.8 - 8.2	m	-
Aromatic-H	7.5 - 7.9	m	-
Aromatic-H	7.3 - 7.7	m	-
$\text{B}(\text{OH})_2$	8.0 - 8.5	br s	-

Note: The signals for the aromatic protons will likely appear as complex multiplets due to ^1H - ^1H and ^1H - ^{19}F coupling. The boronic acid protons are often broad and may exchange with residual water in the solvent.

Table 2: Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (ppm)
C-B	130 - 135
C-CN	110 - 115
C-F	160 - 165 (d, $^1\text{JCF} \approx 240\text{-}250$ Hz)
Aromatic C-H	120 - 140
CN	115 - 120

Note: The carbon attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant.

Table 3: Predicted ^{19}F and ^{11}B NMR Data

Nucleus	Predicted Chemical Shift (ppm)
^{19}F	-110 to -115
^{11}B	28 - 33

Note: ^{19}F chemical shifts are typically referenced to CFCl_3 . ^{11}B NMR often shows a broad signal for boronic acids due to quadrupolar relaxation. The chemical shift can be sensitive to solvent and concentration, as boronic acids can form cyclic anhydrides (boroxines) which resonate at a slightly lower field (~33 ppm).[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Functional Group	Vibrational Mode	Predicted Wavenumber (cm^{-1})	Intensity
O-H (Boronic Acid)	Stretching	3200 - 3600	Broad, Strong
C≡N (Nitrile)	Stretching	2220 - 2260	Strong, Sharp
C=C (Aromatic)	Stretching	1580 - 1620	Medium
B-O	Stretching	1330 - 1380	Strong
C-F	Stretching	1100 - 1250	Strong
B-C	Stretching	1000 - 1090	Medium

Note: The O-H stretch of the boronic acid is typically a very broad band. The C≡N stretch is a highly characteristic and sharp absorption.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Cyano-5-Fluorophenylboronic Acid** ($\text{C}_7\text{H}_5\text{BFNO}_2$), the expected monoisotopic mass is approximately 165.04 Da.

Table 5: Predicted Mass Spectrometry Data (ESI)

Ion	Predicted m/z	Notes
$[\text{M}-\text{H}]^-$	164.03	Deprotonated molecule (Negative Ion Mode)
$[\text{M}+\text{H}]^+$	166.05	Protonated molecule (Positive Ion Mode)
$[\text{M}+\text{Na}]^+$	188.03	Sodium adduct (Positive Ion Mode)

Note: Phenylboronic acids can be analyzed by ESI-MS, often in negative ion mode to observe the deprotonated molecule.^[5] Dehydration and formation of boroxines can sometimes be observed in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small organic molecules like **3-Cyano-5-Fluorophenylboronic Acid**. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the purified compound.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
- Transfer the solution to a clean NMR tube.
- If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS).^{[6][7]}

Data Acquisition (¹H NMR):

- Tune and shim the spectrometer for the specific sample and solvent.

- Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or TMS (0 ppm).
- Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

[8]

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

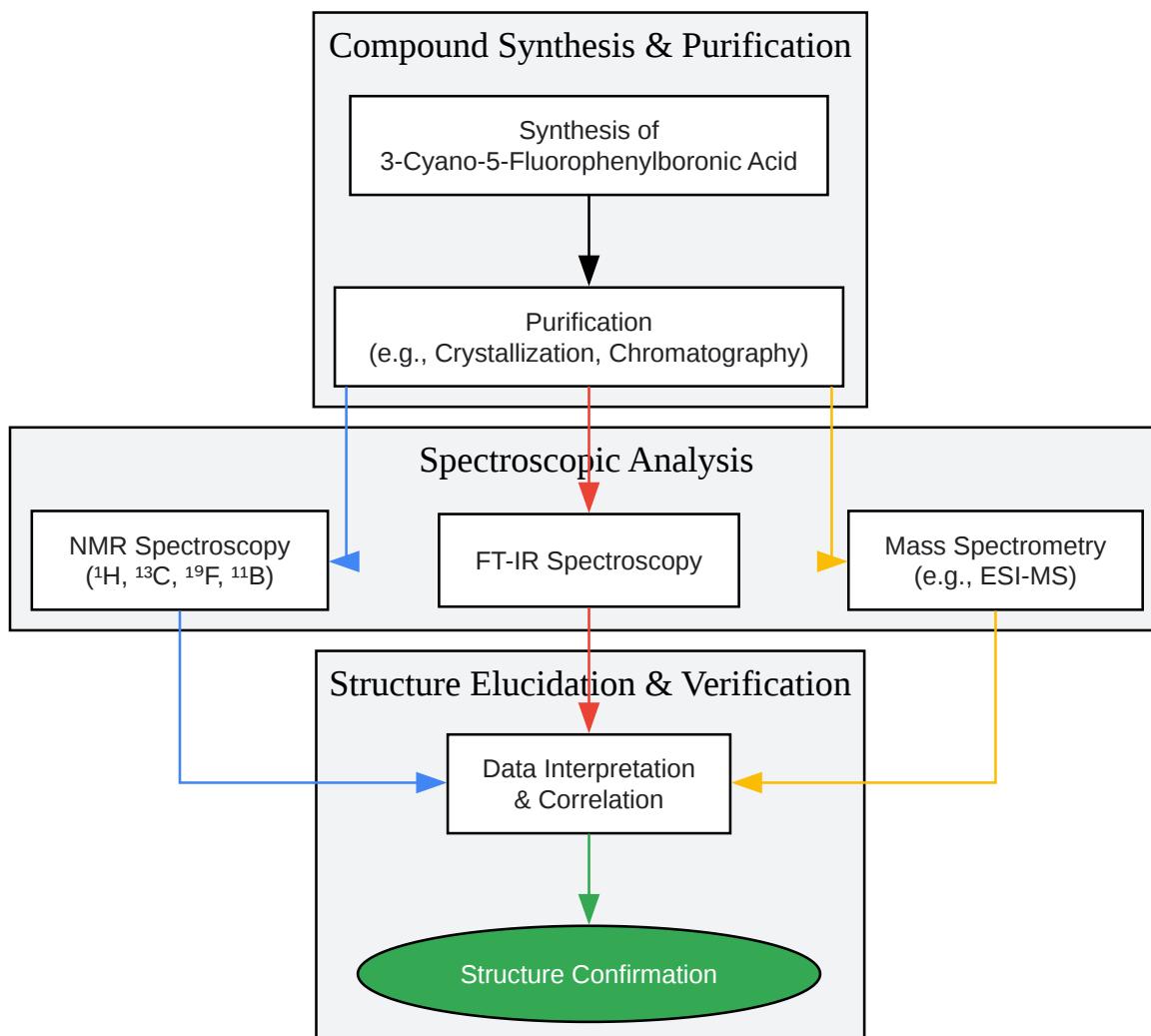
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[9]

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.[9]
- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually recorded in the range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:


- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[10][11]
- Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent mixture, often containing a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[10][11]
- Filter the final solution if any particulate matter is present to avoid clogging the instrument. [10][11]

Data Acquisition:

- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
- Apply a high voltage to the ESI needle (typically 3-5 kV).
- Optimize other source parameters such as capillary temperature and gas flows (nebulizing and drying gases).
- Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Data can be collected in either positive or negative ion mode.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. web.mit.edu [web.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyano-5-Fluorophenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151498#spectroscopic-data-for-3-cyano-5-fluorophenylboronic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com